molecular formula C8H15NO3 B1440824 Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1160264-42-5

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Cat. No. B1440824
M. Wt: 173.21 g/mol
InChI Key: BEXZQWIDJPDTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate consists of 8 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The specific arrangement of these atoms in the molecule could not be found in the available resources.

Scientific Research Applications

  • Cancer Research : Ethyl carbamates have shown potential as anticancer agents. A study by Temple, Rener, and Comber (1989) discussed how certain ethyl carbamates exhibit cytotoxic activity against experimental neoplasms in mice, suggesting their potential in cancer treatment (Temple, Rener, & Comber, 1989).

  • Enzyme Inhibition : Boztaş et al. (2019) found that certain bromophenol derivatives with cyclopropyl moiety, similar in structure to ethyl carbamates, are effective inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. These findings have implications for the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Nucleoside Synthesis : Gauvry and Huet (1999) researched the synthesis of novel cyclopropane nucleosides, which involved the basic hydrolysis of a methyl carbamate to yield a targeted molecule. This process is relevant to the synthesis of various biochemical compounds (Gauvry & Huet, 1999).

  • Food and Environmental Toxicity : Gowd, Su, Karlovsky, and Chen (2018) discussed ethyl carbamate as an emerging toxicant in food and the environment, highlighting its presence in fermented food products and alcoholic beverages. This research emphasizes the importance of understanding and mitigating the risks associated with ethyl carbamate exposure (Gowd, Su, Karlovsky, & Chen, 2018).

  • CO2 Capture : Wu et al. (2019) investigated the structure-activity relationship of diamines and MEA in CO2 capture, focusing on the effects of methyl, ethyl, and hydroxyl groups. Their research provides insights into the selection of potential CO2 capture absorbents and highlights the role of carbamates in this process (Wu et al., 2019).

Safety And Hazards

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is labeled with the signal word “Warning” according to its Safety Data Sheet . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and avoid release to the environment (P273). In case of inadequate ventilation, wear respiratory protection (P280). If swallowed, call a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

ethyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-7(11)9-5-8(6-10)3-4-8/h10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZQWIDJPDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156318
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

CAS RN

1160264-42-5
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(hydroxymethyl)cyclopropyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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